2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol

Catalog No.
S13813646
CAS No.
M.F
C12H25NO
M. Wt
199.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol

Product Name

2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol

IUPAC Name

2-[(4-tert-butylcyclohexyl)amino]ethanol

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

InChI

InChI=1S/C12H25NO/c1-12(2,3)10-4-6-11(7-5-10)13-8-9-14/h10-11,13-14H,4-9H2,1-3H3

InChI Key

GLTPKCIAVBLXFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)NCCO

2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol is a chemical compound characterized by the molecular formula C14H29NO and a molecular weight of 227.39 g/mol. This compound features a tert-butyl group attached to a cyclohexyl ring, which contributes to its unique steric properties and reactivity. The presence of an amino group and an alcohol functional group further enhances its potential for various

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, altering its functional groups and properties.
  • Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines, depending on the reducing agents used.
  • Substitution: The amino group can participate in substitution reactions with various electrophiles, allowing for the introduction of different functional groups into the molecule.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.

The biological activity of 2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. It may modulate their activity, influencing various biological processes. Research indicates that compounds with similar structures often exhibit pharmacological properties, including potential therapeutic effects in areas such as anti-inflammatory responses and metabolic regulation .

The synthesis of 2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4-tert-butylcyclohexylamine with butanal under controlled conditions. The reaction is generally carried out in the presence of suitable catalysts and solvents to facilitate the formation of the desired product. In industrial settings, large-scale reactors are often used, employing continuous flow processes to enhance efficiency and yield.

Industrial Production Methods

In industrial production, the synthesis process may include purification steps such as distillation or recrystallization to achieve high purity levels. Optimized reaction conditions are critical to maximizing yield while minimizing by-products.

2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol has a wide range of applications across various fields:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical analysis.
  • Biology: Employed in studies involving enzyme interactions and metabolic pathways.
  • Industry: Utilized in producing specialty chemicals and materials.

Studies on the interaction of 2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol with biological targets have shown its potential to influence enzyme activity and receptor modulation. These interactions are crucial for understanding its pharmacological effects and therapeutic applications. The specific molecular targets and pathways involved vary depending on the context of use .

Several compounds share structural similarities with 2-[(4-tert-Butylcyclohexyl)amino]ethan-1-ol:

Compound NameMolecular FormulaUnique Features
4-tert-Butylcyclohexyl acetateC14H28O2Ester derivative with different reactivity
4-tert-ButylcyclohexylamineC14H29NPrimary amine without alcohol functionality
2-[(4-tert-butylcyclohexyl)amino]ethanolC14H31NOAlcohol variant with distinct solubility properties

Uniqueness

The uniqueness of 2-[(4-tert-butylcyclohexyl)amino]ethan-1-ol lies in its specific structure that combines steric hindrance from the tert-butyl group with functional versatility from both the amino and alcohol groups. This combination influences its reactivity profile, making it valuable in both research and industrial applications . The compound's ability to act as both a nucleophile and electrophile in various reactions adds to its appeal as a versatile building block in synthetic chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

199.193614421 g/mol

Monoisotopic Mass

199.193614421 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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